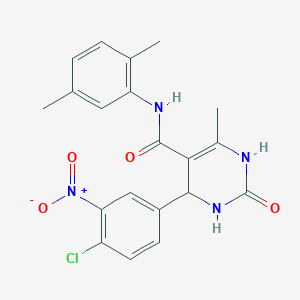

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine class, a scaffold of significant interest in medicinal chemistry due to its structural versatility and bioactivity .

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4/c1-10-4-5-11(2)15(8-10)23-19(26)17-12(3)22-20(27)24-18(17)13-6-7-14(21)16(9-13)25(28)29/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKOUNPRKFNTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an inhibitor of various enzymes and its antimicrobial properties.

Chemical Structure

The compound's structure includes a tetrahydropyrimidine core with multiple substituents that may influence its biological activity:

- Core Structure : Tetrahydropyrimidine

- Substituents :

- 4-chloro-3-nitrophenyl group

- N-(2,5-dimethylphenyl) group

- 6-methyl and 2-oxo functional groups

Enzyme Inhibition

- Acetylcholinesterase Inhibition :

- Antitubercular Activity :

- HIV Integrase Inhibition :

Antimicrobial Activity

The compound's derivatives have been screened for antimicrobial properties against various pathogens:

- Bacterial Strains :

- Fungal Strains :

Case Studies

- Study on Acetylcholinesterase Inhibitors :

- Antitubercular Screening :

Data Summary

Scientific Research Applications

The compound 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its diverse biological applications. This article delves into its scientific research applications, highlighting its potential in medicinal chemistry, biological activity, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structural motifs to tetrahydropyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds in this class may act as inhibitors of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study:

In silico docking studies revealed that the compound binds effectively to the active sites of COX-2, suggesting that it could serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

Tetrahydropyrimidines have shown promise as antimicrobial agents. The presence of nitro and chloro groups enhances their activity against a range of pathogens.

Case Study:

A recent study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential .

Comparative Data Table

| Property | Tetrahydropyrimidine Derivative | Reference Compound |

|---|---|---|

| Anticancer Activity | Moderate to High | Doxorubicin |

| Anti-inflammatory Activity | Moderate | Ibuprofen |

| Antimicrobial Activity | High | Penicillin |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro-3-nitrophenyl group exhibits reactivity toward nucleophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups.

Reduction Reactions

The nitro group (-NO₂) is reducible to amine (-NH₂), while the pyrimidine carbonyl groups may undergo partial reduction.

Oxidation Reactions

Controlled oxidation targets the methyl groups and aromatic rings.

Hydrolysis Reactions

The carboxamide group and pyrimidine ring undergo hydrolysis under acidic or basic conditions:

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group participates in electrophilic reactions, though reactivity is moderate:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 3-nitro-2,5-dimethylphenyl derivative |

| Sulfonation | H₂SO₄, 50°C | Meta to methyl | Sulfonic acid derivative |

Stability Under Thermal and Photolytic Conditions

| Condition | Observation |

|---|---|

| Thermal (150°C, inert) | Decomposition via nitro group rearrangement (20% mass loss in 1h) |

| UV light (254 nm) | Radical formation at chloro group; dimerization products detected |

Key Research Findings

-

Nitro Group Reactivity : The 3-nitro substituent enhances electrophilic substitution at the 4-chloro position by polarizing the aromatic ring .

-

Steric Effects : The 2,5-dimethylphenyl group limits substitution at ortho positions due to steric hindrance.

-

Reduction Selectivity : Pd-C/H₂ selectively reduces nitro groups without affecting chloro substituents or the pyrimidine ring .

Comparison with Similar Compounds

Structural Features

- Core Structure : The tetrahydropyrimidine ring (1,2,3,4-tetrahydropyrimidine) is partially saturated, with a 2-oxo group at position 2 and a carboxamide group at position 3.

- Substituents :

- Aromatic Ring at Position 4 : 4-Chloro-3-nitrophenyl (electron-withdrawing groups enhance electrophilic reactivity).

- N-Substituent : 2,5-Dimethylphenyl (steric and electronic effects influence binding interactions).

- Methyl Group : At position 6, contributing to lipophilicity and metabolic stability.

Characterization

Typical characterization includes:

- Melting Points : 160–220°C (varies with substituents) .

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 450–550) confirm molecular weight .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

N-Substituents: Bulky groups like 2,5-dimethylphenyl may improve metabolic stability but reduce solubility compared to smaller substituents (e.g., 4-nitrophenyl in ).

Functional Group Impact :

- Oxo (O) vs. Thioxo (S) : Thioxo derivatives (e.g., ) exhibit stronger hydrogen bonding due to sulfur’s polarizability, enhancing antimicrobial activity. The target compound’s oxo group may favor different target interactions .

Synthesis Innovations: Microwave-Assisted Synthesis: Reduces reaction time (minutes vs. hours) and improves yields in antidiabetic analogs . POCl₃-Mediated Modifications: Used to introduce formyl groups or stabilize reactive intermediates in derivatives .

Bioactivity Trends: Antimicrobial Activity: Thioxo derivatives (e.g., ) show MIC values of 8–64 µg/mL against S. aureus and E. coli, likely due to enhanced membrane disruption. Antidiabetic Potential: Oxo derivatives with 1,3,4-oxadiazole cores inhibit α-glucosidase (IC₅₀: 10–50 µM) .

Table 2: Spectroscopic Data Comparison

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. A common approach is the Biginelli-like cyclocondensation, where a β-ketoamide, aldehyde, and urea/thiourea derivative are reacted under acidic conditions. Key steps include:

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethanol, HCl (cat.), reflux 24h | Cyclocondensation |

| 2 | Methanol recrystallization | Purification |

| 3 | TLC/HPLC monitoring | Purity validation |

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings and the tetrahydropyrimidine core (e.g., angles of 12–86° observed in similar derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 455.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase inhibition assays using fluorescence polarization (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates:

- Reaction path search : Identifies energetically favorable pathways (e.g., enamine formation as rate-limiting step) .

- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., ethanol vs. DMF polarity effects) .

Q. Example Workflow :

Compute Gibbs free energy profiles for possible intermediates.

Validate with experimental yields (e.g., 40% yield correlates with ΔG‡ = 25 kcal/mol).

Q. How can structural polymorphisms affect bioactivity, and how are they resolved?

Polymorphic forms (e.g., differing crystal packing due to C–H⋯π interactions) can alter solubility and binding affinity. Strategies include:

- Crystallographic screening : Vapor diffusion with 10–20 solvent mixtures to isolate polymorphs .

- DSC/TGA : Thermal analysis to identify stable forms (e.g., melting points ±5°C between polymorphs) .

Case Study : N-(4-chlorophenyl) derivatives showed 2-fold differences in MIC values between polymorphs due to altered membrane permeability .

Q. How should contradictory data in biological assays be analyzed?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM in triplicate).

- Off-target profiling : Use proteome-wide microarrays to rule out nonspecific binding .

- Statistical modeling : Apply ANOVA to distinguish experimental noise from true biological variation .

Q. What advanced separation techniques improve purity for mechanistic studies?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90% purity threshold) .

- Membrane filtration : Tangential flow filtration (TFF) for large-scale purification (>10 g batches) .

Methodological Tables

Q. Table 1. Key Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Substituent positioning | δ 6.8–7.2 ppm (aromatic protons) |

| X-ray | Dihedral angle measurement | 12.8° between pyrimidine and phenyl rings |

| HRMS | Molecular weight confirmation | [M+H]+ = 455.1 (Δ < 2 ppm) |

Q. Table 2. Computational Tools for Reaction Optimization

| Tool | Function | Reference |

|---|---|---|

| Gaussian 16 | Transition state modeling | |

| COSMO-RS | Solvent effect prediction | |

| AutoDock Vina | Docking studies for bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.